molecular formula C12H17N3O4 B2760919 (S)-2-((tert-Butoxycarbonyl)amino)-3-(pyrimidin-2-yl)propanoic acid CAS No. 1251904-53-6

(S)-2-((tert-Butoxycarbonyl)amino)-3-(pyrimidin-2-yl)propanoic acid

Cat. No.: B2760919
CAS No.: 1251904-53-6
M. Wt: 267.285
InChI Key: ARNPEBZYTRJLKC-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-((tert-Butoxycarbonyl)amino)-3-(pyrimidin-2-yl)propanoic acid is a chiral compound that features a tert-butoxycarbonyl (Boc) protected amino group and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-3-(pyrimidin-2-yl)propanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Formation of the Pyrimidine Ring: The pyrimidine ring is introduced through a nucleophilic substitution reaction involving a suitable pyrimidine derivative.

    Coupling Reaction: The protected amino acid is then coupled with the pyrimidine derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

(S)-2-((tert-Butoxycarbonyl)amino)-3-(pyrimidin-2-yl)propanoic acid can undergo various chemical reactions, including:

    Deprotection: Removal of the Boc group using acidic conditions (e.g., trifluoroacetic acid).

    Substitution: Nucleophilic substitution reactions on the pyrimidine ring.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the functional groups present.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection yields the free amino acid, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

(S)-2-((tert-Butoxycarbonyl)amino)-3-(pyrimidin-2-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-3-(pyrimidin-2-yl)propanoic acid involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing selective reactions at other sites. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-3-(pyrimidin-2-yl)propanoic acid: Lacks the Boc protection, making it more reactive.

    (S)-2-((tert-Butoxycarbonyl)amino)-3-(pyridin-2-yl)propanoic acid: Contains a pyridine ring instead of a pyrimidine ring, altering its chemical properties.

Uniqueness

(S)-2-((tert-Butoxycarbonyl)amino)-3-(pyrimidin-2-yl)propanoic acid is unique due to the combination of the Boc-protected amino group and the pyrimidine ring. This combination provides a balance of reactivity and stability, making it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyrimidin-2-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O4/c1-12(2,3)19-11(18)15-8(10(16)17)7-9-13-5-4-6-14-9/h4-6,8H,7H2,1-3H3,(H,15,18)(H,16,17)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARNPEBZYTRJLKC-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=NC=CC=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=NC=CC=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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